Sodium oleate

Catalog No.
S655033
CAS No.
143-19-1
M.F
C18H34O2.Na
C18H34NaO2
M. Wt
305.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium oleate

CAS Number

143-19-1

Product Name

Sodium oleate

IUPAC Name

sodium;(Z)-octadec-9-enoate

Molecular Formula

C18H34O2.Na
C18H34NaO2

Molecular Weight

305.5 g/mol

InChI

InChI=1S/C18H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/b10-9-;

InChI Key

ZQCUDFIHJAXGTP-KVVVOXFISA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].[Na+]

Solubility

IN WATER: 10 G/100 CC @ 12 °C; SLIGHTLY SOL IN ETHER
SOL IN ABOUT 20 PARTS ALCOHOL
5 percent in distilled water; 7.6 percent in 5 percent bile salts; 11.6 percent in 5 percent bile salts plus 1 percent lecithin

Synonyms

osteum, sodium oleate

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.[Na]

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.[Na]

Cell and Membrane Biology:

  • Studying lipid transport: Researchers utilize sodium oleate to investigate how cells transport and incorporate fatty acids into their membranes. These studies help elucidate fundamental cellular processes and contribute to understanding various diseases linked to abnormal lipid metabolism. [Source: Sigma-Aldrich: ]

Drug Delivery Systems:

  • Formation of lipid nanoparticles: Sodium oleate plays a role in developing drug delivery systems. It helps form tiny spheres called liposomes and lipid nanoparticles, which can encapsulate drugs and deliver them to specific targets within the body. This research holds promise for improving drug efficacy and reducing side effects.

Apolipoprotein Research:

  • Investigating apolipoprotein interactions: Scientists use sodium oleate to study how apolipoproteins, proteins responsible for transporting cholesterol in the blood, interact with lipids. This research is crucial for understanding cholesterol metabolism and developing therapies for conditions like atherosclerosis. [Source: Sigma-Aldrich: ]

Sodium oleate is the sodium salt of oleic acid, a long-chain fatty acid. Its chemical formula is C18H33NaO2\text{C}_{18}\text{H}_{33}\text{NaO}_{2}, and it has a molecular weight of approximately 304.44 g/mol. Sodium oleate appears as a white solid with a mild tallow-like odor and is soluble in water and alcohol, forming a basic solution upon dissolution . It is commonly used as an emulsifier, surfactant, and soap due to its amphipathic nature, which allows it to interact with both hydrophobic and hydrophilic substances .

  • Neutralization Reaction: Sodium oleate is formed through the reaction of oleic acid with sodium hydroxide. This reaction can be represented as:
    C18H34O2+NaOHC18H33NaO2+H2O\text{C}_{18}\text{H}_{34}\text{O}_{2}+\text{NaOH}\rightarrow \text{C}_{18}\text{H}_{33}\text{NaO}_{2}+\text{H}_2\text{O}
    This process is known as saponification, where a fatty acid reacts with a base to produce soap .
  • Acid-Base Reaction: Sodium oleate can react with hydrochloric acid to regenerate oleic acid:
    C18H33NaO2+HClC18H34O2+NaCl\text{C}_{18}\text{H}_{33}\text{NaO}_{2}+\text{HCl}\rightarrow \text{C}_{18}\text{H}_{34}\text{O}_{2}+\text{NaCl}
    This demonstrates its role as a conjugate base in acid-base chemistry .
  • Micelle Formation: In aqueous solutions, sodium oleate can form micelles, which are spherical aggregates of surfactant molecules that allow for the solubilization of oils in water .

Sodium oleate exhibits various biological activities:

  • Cell Membrane Interaction: It influences cell membrane fluidity and permeability due to its amphipathic nature, which can affect cellular processes such as nutrient uptake and signal transduction.
  • Impact on Lipid Metabolism: Studies have shown that oleic acid (from which sodium oleate derives) can enhance hepatic secretion of apolipoprotein B100, which is critical for lipid transport in the body .
  • Antimicrobial Properties: Sodium oleate has been noted for its antimicrobial effects, potentially making it useful in pharmaceutical applications.

Sodium oleate is typically synthesized through the following methods:

  • Neutralization of Oleic Acid: The most common method involves neutralizing oleic acid with sodium hydroxide or sodium carbonate in an aqueous solution:
    C18H34O2+NaOHC18H33NaO2+H2O\text{C}_{18}\text{H}_{34}\text{O}_{2}+\text{NaOH}\rightarrow \text{C}_{18}\text{H}_{33}\text{NaO}_{2}+\text{H}_2\text{O}
  • Alcoholic Solution Method: Another method involves dissolving oleic acid in an alcoholic solution of sodium hydroxide and evaporating the solvent to yield sodium oleate .

Sodium oleate has a wide range of applications across various industries:

  • Cosmetics and Personal Care: It is used as an emulsifier and surfactant in creams and lotions.
  • Food Industry: As a food additive, it serves as an emulsifying agent and stabilizer.
  • Pharmaceuticals: It acts as a solvent and emulsifier for drug formulations.
  • Textile Industry: Sodium oleate is utilized for waterproofing textiles and as a softening agent.
  • Agriculture: It is employed in formulations for pesticide emulsions and as an agent in ore flotation processes .

Research on the interactions of sodium oleate includes:

  • Emulsification Studies: Investigations into how sodium oleate interacts with various oils and water to form stable emulsions are crucial for food and cosmetic formulations.
  • Biocompatibility Assessments: Studies examining its effects on human cells have shown that sodium oleate can modulate cellular responses without significant toxicity at low concentrations.
  • Environmental Impact Studies: Research into how sodium oleate behaves in aquatic environments indicates its potential role in bioremediation processes due to its surfactant properties.

Sodium oleate shares similarities with several other compounds, particularly other fatty acid salts. Below are some comparable compounds along with their unique characteristics:

CompoundChemical FormulaUnique Characteristics
Potassium OleateC₁₈H₃₃KO₂More soluble in water than sodium oleate; used similarly in soaps.
Sodium LaurateC₁₂H₂₃NaO₂Derived from lauric acid; often used in personal care products for its antimicrobial properties.
Sodium PalmitateC₁₆H₃₃NaO₂Derived from palmitic acid; commonly used in food applications.
Sodium StearateC₁₈H₃₅NaO₂Used primarily in soap production; provides hardness to soap bars.

Sodium oleate's uniqueness lies in its specific chain length (eighteen carbons) and its ability to form stable emulsions while maintaining effective surfactant properties across various pH levels, making it versatile for numerous applications .

Physical Description

Oleic acid, [sodium salt] is a light tan solid with a slight tallow-like odor. Sinks and mixes slowly with water. (USCG, 1999)
Liquid; Pellets or Large Crystals; Water or Solvent Wet Solid
White solid; [Merck Index] Light tan solid; [CAMEO]

Color/Form

WHITE CRYSTALS OR YELLOW AMORPHOUS GRANULES
WHITE POWDER

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

305.24564961 g/mol

Monoisotopic Mass

305.24564961 g/mol

Heavy Atom Count

21

Density

greater than 1.1 at 68 °F (USCG, 1999)

Odor

SLIGHT TALLOW-LIKE ODOR

Melting Point

455 °F (USCG, 1999)
232-235 °C

UNII

399SL044HN

Therapeutic Uses

MEDICATION (VET): Sodium oleate is available for parenteral injection /in horses/ to stimulate invasion or infiltration of tissues by cellular blood components. The infiltrated cells differentiate into fibrous and/or fibrocartilagenous tissue. Sodium oleate is indicated in treatment of splints and microfractures of the cannon bone such as bucked shins. ... Sodium oleate (50 mg) will induce inflammation, swelling, and tenderness following parenteral administration in the affected region; it will cover a surface area of 15 sq cm.
MEDICATION (VET): OSTEUM (BRAND OF SODIUM OLEATE FORMULATION), SOLN 50 MG/ML VETERINARY, FOR USE IN HORSES ONLY. OSTEUM IS STERILE SOLN FOR PARENTERAL INJECTION... OSTEUM IS RECOMMENDED FOR STIMULATION OF FIBROUS & FIBROCARTILAGENOUS TISSUE. /OSTEUM/

Impurities

GENERALLY CONTAINS SMALL QUANTITIES OF SODIUM SALTS OF STEARIC, ETC, ACIDS.

Other CAS

143-19-1

Wikipedia

Sodium oleate

Drug Warnings

Caution must be exercised in use of sodium oleate within 30 days following injection of a local corticosteroid /in horses/; severe tissue reactions have been known to occur. ... Horses intended for human food must not be injected with sodium oleate.

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food Additives -> ANTICAKING_AGENT; EMULSIFIER; -> JECFA Functional Classes
Cosmetics -> Cleansing; Viscosity controlling; Surfactant; Emulsifying

Methods of Manufacturing

SODIUM...SALTS OF FATTY ACID, PREPARED FROM EDIBLE FATS.
ACTION OF ALCOHOLIC SODIUM HYDROXIDE ON OLEIC ACID.

General Manufacturing Information

Wholesale and Retail Trade
Plastics Product Manufacturing
Paint and Coating Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Rubber Product Manufacturing
9-Octadecenoic acid (9Z)-, sodium salt (1:1): ACTIVE
MIGRATES TO FOOD FROM PACKAGING MATERIALS.

Storage Conditions

/Sodium oleate/ should be stored at room temperature and must not be refrigerated.

Interactions

PROLONGED IMPAIRMENT OF THE PLASMA-PROTEIN BINDING OF PHENYTOIN IN THE RAT AFTER A SINGLE DOSE OF SODIUM OLEATE.

Dates

Modify: 2023-08-15

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